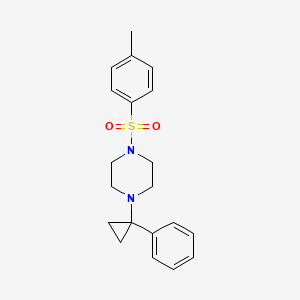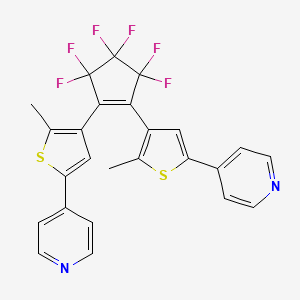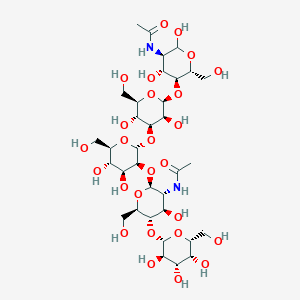
Gal(b1-4)GlcNAc(b1-2)Man(a1-3)Man(b1-4)GlcNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose is a complex oligosaccharide. This compound is composed of multiple sugar units linked together through glycosidic bonds. It is often found in various biological systems and plays a crucial role in cellular recognition and signaling processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups are used to selectively block hydroxyl groups that are not involved in the glycosylation reaction.
Glycosylation: Formation of glycosidic bonds between sugar units using glycosyl donors and acceptors. Common reagents include trichloroacetimidates and thioglycosides.
Deprotection: Removal of protecting groups to yield the final oligosaccharide.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis due to its high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for extensive protection and deprotection steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups within the sugar units to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, leading to the formation of different glycosidic linkages.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Glycosyl donors like trichloroacetimidates and thioglycosides are used under acidic or basic conditions.
Major Products
The major products of these reactions include various derivatives of the original oligosaccharide, such as oxidized or reduced forms, and oligosaccharides with different glycosidic linkages.
Aplicaciones Científicas De Investigación
O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool in studying cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Used in the production of glycosylated products, such as bioactive compounds and functional foods.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The precise mechanism involves the binding of the oligosaccharide to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.
Comparación Con Compuestos Similares
Similar Compounds
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
Uniqueness
The uniqueness of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose lies in its specific glycosidic linkages and the presence of acetylamino groups. These structural features confer unique biological activities and make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C34H58N2O26 |
|---|---|
Peso molecular |
910.8 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(42)35-15-20(47)26(13(6-40)54-30(15)53)60-33-25(52)28(19(46)12(5-39)56-33)61-34-29(23(50)18(45)11(4-38)57-34)62-31-16(36-9(2)43)21(48)27(14(7-41)58-31)59-32-24(51)22(49)17(44)10(3-37)55-32/h10-34,37-41,44-53H,3-7H2,1-2H3,(H,35,42)(H,36,43)/t10-,11-,12-,13-,14-,15-,16-,17+,18-,19-,20-,21-,22+,23+,24-,25+,26-,27-,28+,29+,30?,31+,32+,33+,34-/m1/s1 |
Clave InChI |
OCSOBSUUWBKZDH-IOJVFWHYSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)NC(=O)C)O)CO)CO)O)CO)O)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
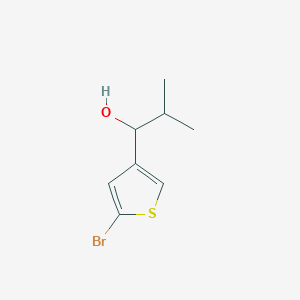
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
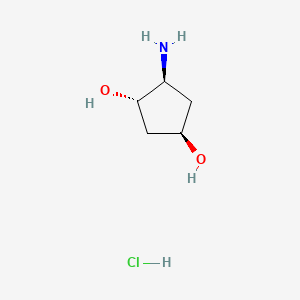


![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)

